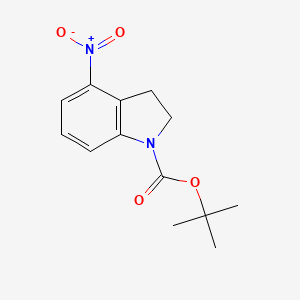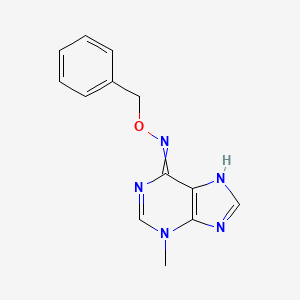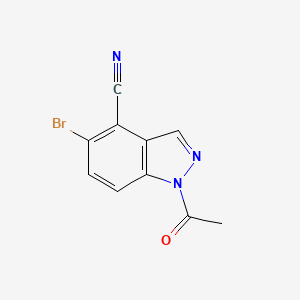![molecular formula C15H13NO3 B11857387 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring and an isopropylamino group. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction can be catalyzed by palladium on carbon (Pd/C) under reverse hydrogenolysis conditions, which provides a waste-free approach to the synthesis of the desired naphthoquinone derivatives .
Another efficient method involves visible-light-mediated [3+2] cycloaddition reactions. This green chemistry approach utilizes visible light to drive the reaction, resulting in high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated processes can be optimized for industrial applications, ensuring high efficiency and minimal environmental impact.
化学反应分析
Types of Reactions
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines and antiviral properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Used in the development of novel materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and viruses .
相似化合物的比较
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:
Naphtho[2,3-b]thiophene-4,9-dione: Similar structure but with a thiophene ring instead of a furan ring.
Lapachol: A naturally occurring naphthoquinone with antitumor and antiviral activities.
Plumbagin: Another naturally occurring naphthoquinone known for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its isopropylamino group, which can enhance its biological activity and selectivity compared to other naphthoquinone derivatives.
属性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
2-(propan-2-ylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H13NO3/c1-8(2)16-12-7-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-8,16H,1-2H3 |
InChI 键 |
SQNUFZQUFFBKJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)



![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)

![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)




